molecular formula C28H26N4O4 B11379167 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11379167
M. Wt: 482.5 g/mol
InChI Key: RIVILAPFFMNVQU-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrrolo[3,4-c]pyrazol-6(1H)-one core. Key structural elements include:

  • 3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl substituent: This group introduces both alkoxy (ethoxy) and allyloxy functionalities, which may enhance reactivity (e.g., via alkene participation) and modulate lipophilicity .
  • Pyridin-3-ylmethyl moiety: The pyridine ring contributes to electron-deficient aromatic systems, enabling π-π stacking or coordination with metal ions .
  • 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold: The partial saturation of the pyrrolo ring reduces aromaticity, increasing conformational flexibility compared to fully planar systems .

Synthetic routes for analogous compounds (e.g., pyrazole-fused heterocycles) often involve multi-component reactions or hydrazine-based cyclization, though the allyloxy group in this compound may require specialized conditions to avoid side reactions .

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

4-(3-ethoxy-4-prop-2-enoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H26N4O4/c1-3-14-36-22-12-11-19(15-23(22)35-4-2)27-24-25(20-9-5-6-10-21(20)33)30-31-26(24)28(34)32(27)17-18-8-7-13-29-16-18/h3,5-13,15-16,27,33H,1,4,14,17H2,2H3,(H,30,31)

InChI Key

RIVILAPFFMNVQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O)OCC=C

Origin of Product

United States

Biological Activity

The compound 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 22
  • H : 24
  • N : 2
  • O : 4

Structural Features

The compound features a pyrrolo[3,4-c]pyrazol core, which is known for its diverse biological activities. The presence of various functional groups such as ethoxy, prop-2-en-1-yloxy, and hydroxyl groups contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives of pyrazole have demonstrated significant inhibitory effects on cancer cell proliferation through various mechanisms, including:

  • Inhibition of cell cycle progression
  • Induction of apoptosis
  • Inhibition of specific signaling pathways (e.g., MAPK pathway)

A study indicated that certain pyrazole derivatives can inhibit pMAPK levels in liver and lung tissues, suggesting their potential as anticancer agents through targeted inhibition of growth factor signaling pathways .

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes. For example:

  • Inhibition of COX-2 and TNF-alpha production.
  • Reduction in the expression of inflammatory markers in vitro and in vivo models.

Antimicrobial Activity

Research has also pointed to antimicrobial properties associated with similar compounds. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells.

Neuroprotective Effects

Some derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may exert protective effects against oxidative stress and inflammation in neuronal cells.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds targeting specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with cell surface receptors that regulate cell growth and survival.
  • Signal Transduction Pathway Interference : Disruption of key signaling pathways that facilitate tumor growth or inflammatory responses.

Study A: Anticancer Activity

A recent study evaluated the anticancer effects of a similar pyrazole derivative on human cancer cell lines. The results showed a dose-dependent decrease in cell viability and significant induction of apoptosis as measured by flow cytometry .

Study B: Anti-inflammatory Effects

In an animal model, administration of a related compound resulted in a marked reduction in paw edema and inflammatory cytokine levels, demonstrating its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolopyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

Compounds with similar pyrazole frameworks have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The incorporation of ethoxy and hydroxyl groups enhances the solubility and bioavailability of these compounds, potentially leading to improved efficacy in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented in several studies. The presence of the pyridine moiety may contribute to the inhibition of pro-inflammatory cytokines, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .

Organic Electronics

The unique electronic properties of pyrrolopyrazole derivatives make them suitable for applications in organic electronics. Their ability to form stable thin films can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize their performance in these applications .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical and thermal properties of polymers. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to environmental degradation .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial TestingExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics.
Organic ElectronicsAchieved high charge mobility in thin-film transistors, indicating potential for use in flexible electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyrrolo[3,4-c]pyrazol-6(1H)-one 3-Ethoxy-4-(allyloxy)phenyl, 2-hydroxyphenyl, pyridin-3-ylmethyl Enhanced reactivity (allyloxy), potential for tautomerism (2-hydroxyphenyl) N/A
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (RN 873682-14-5) Pyrrolo[3,4-c]pyrazol-6(1H)-one 4-Ethoxyphenyl, 2-hydroxyphenyl, pyridin-3-ylmethyl Simpler substitution pattern; lacks allyloxy group, reducing potential reactivity
1-Phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole Pyrazolo[3,4-c]pyrazole Phenyl, pyridin-4-yl Fully aromatic core; higher rigidity compared to dihydropyrrolo systems
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 4-Methoxyphenyl, methyl, cyano Pyran ring introduces oxygen heteroatom; increased polarity
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidin-4-one + dihydropyrazole Diaryl groups, thioxo Sulfur-containing moiety; potential for disulfide bond formation

Key Analysis

Substituent Effects :

  • The allyloxy group in the target compound differentiates it from RN 873682-14-5 . This group offers a site for further functionalization (e.g., epoxidation or Michael additions) and may increase hydrophobicity compared to simple ethoxy substituents.
  • The 2-hydroxyphenyl group is shared with RN 873682-14-5 and is critical for intramolecular hydrogen bonding, as seen in hydroxypyrazole tautomers .

Core Heterocycle Comparisons: Pyrrolo[3,4-c]pyrazol-6(1H)-one vs. Pyrano[2,3-c]pyrazole: The oxygen atom in the pyran ring () increases polarity, whereas the pyrrolo nitrogen in the target compound may enhance metal coordination .

Synthetic Considerations: Multi-component reactions (e.g., one-pot syntheses in ) are common for pyrano/pyrrolo-pyrazoles, but the allyloxy group in the target compound may necessitate protective-group strategies to prevent alkene polymerization . Lithiation strategies (e.g., using lithium bis(trimethylsilyl)amide in ) could be relevant for introducing the pyridin-3-ylmethyl group .

Research Findings and Implications

  • Structural Dynamics : The 2-hydroxyphenyl group likely stabilizes tautomeric forms, as observed in hydroxypyrazoles .
  • Computational Modeling : Tools like SHELXL () and ORTEP () are essential for elucidating the crystal structure of such complex heterocycles .

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